molecular formula C23H25N3O B2392902 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(2-(pyridin-3-yl)piperidin-1-yl)ethanone CAS No. 1202979-29-0

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(2-(pyridin-3-yl)piperidin-1-yl)ethanone

Cat. No.: B2392902
CAS No.: 1202979-29-0
M. Wt: 359.473
InChI Key: QGLNILWYVUKLLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dihydrocyclopenta[b]indol-4(1H)-yl)-1-(2-(pyridin-3-yl)piperidin-1-yl)ethanone is a complex organic molecule that exhibits a diverse range of chemical behaviors. It is of great interest due to its structural novelty and potential applications in various scientific fields. This compound consists of an indole moiety fused with a cyclopentane ring and a piperidine ring substituted with a pyridine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(2-(pyridin-3-yl)piperidin-1-yl)ethanone can be carried out through a multi-step synthetic pathway. The process involves the following key steps:

  • Synthesis of 2,3-dihydrocyclopenta[b]indole: This is often achieved through a Pictet-Spengler cyclization reaction, where an arylamine and an aldehyde or ketone react under acidic conditions to form the cyclized indole derivative.

  • Coupling with 2-(pyridin-3-yl)piperidine: This can be performed via a nucleophilic substitution reaction, using a suitable leaving group and a base to facilitate the substitution.

  • Final coupling: This step involves attaching the ethanone moiety to the already synthesized intermediate, often via a condensation reaction involving the use of reagents such as acetic anhydride or similar.

Industrial Production Methods: In an industrial setting, the production of this compound might involve optimization of the above synthetic steps to ensure high yields and purity. This could include using catalysts to enhance reaction rates, employing continuous flow reactors for better control over reaction conditions, and scaling up the reaction volumes.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, potentially affecting the indole or piperidine moieties.

  • Reduction: Reduction reactions could alter the carbonyl group or any double bonds within the structure.

  • Substitution: Various substitution reactions could be performed, especially on the pyridine ring or the indole core, where electrophilic or nucleophilic reagents could introduce new functional groups.

Common Reagents and Conditions:
  • Oxidation: Common reagents include potassium permanganate, chromium trioxide, or peroxy acids.

  • Reduction: Sodium borohydride or lithium aluminum hydride can be used under controlled conditions.

  • Substitution: Halogenation reagents like N-bromosuccinimide or electrophilic aromatic substitution conditions.

Major Products Formed: The major products of these reactions typically involve the introduction or modification of functional groups on the indole and pyridine rings, leading to derivatives with varied properties and potential new applications.

Scientific Research Applications

This compound holds significant potential in various fields due to its versatile structure:

Chemistry:
  • Catalysis: It may be used as a ligand in catalytic cycles, particularly in transition metal catalysis.

  • Material Science: Potential application in the synthesis of new materials with specific electronic or photonic properties.

Biology:
  • Pharmacology: Potential use as a scaffold for drug development, particularly targeting neurological or oncological pathways.

  • Biochemical Probes: It could serve as a probe for investigating biological processes involving indole or pyridine derivatives.

Medicine:
  • Therapeutics: Its unique structure could be leveraged in developing novel therapeutics for conditions such as cancer or neurological disorders.

Industry:
  • Chemical Industry: Could be utilized in the synthesis of high-value chemicals or intermediates for other complex molecules.

Mechanism of Action

The mechanism by which 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(2-(pyridin-3-yl)piperidin-1-yl)ethanone exerts its effects typically involves binding to specific molecular targets:

  • Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity and leading to downstream effects.

  • Pathways Involved: The pathways could include signal transduction pathways, metabolic pathways, or regulatory networks within cells.

Comparison with Similar Compounds

Similar Compounds:

  • 1-(2-(Pyridin-3-yl)piperidin-1-yl)ethanone: A simpler analogue lacking the indole moiety.

  • 2-(2,3-Dihydroindol-4(1H)-yl)-1-(2-(pyridin-3-yl)piperidin-1-yl)ethanone: Similar structure but without the cyclopentane ring.

  • 2-(2,3-Dihydrocyclopenta[b]indol-4(1H)-yl)-1-(pyridin-3-yl)ethanone: Lacks the piperidine ring.

Uniqueness: This compound is unique due to the combination of the indole, cyclopentane, and piperidine moieties, which provide a rich platform for chemical modifications and potential interactions with a wide range of biological targets.

Properties

IUPAC Name

2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-1-(2-pyridin-3-ylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c27-23(25-14-4-3-10-20(25)17-7-6-13-24-15-17)16-26-21-11-2-1-8-18(21)19-9-5-12-22(19)26/h1-2,6-8,11,13,15,20H,3-5,9-10,12,14,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLNILWYVUKLLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)C(=O)CN3C4=C(CCC4)C5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.